N-(3-aminopropyl)-3-fluorobenzenesulfonamide
Description
N-(3-aminopropyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-fluorobenzenesulfonamide group attached to a 3-aminopropyl chain.
Properties
Molecular Formula |
C9H13FN2O2S |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(3-aminopropyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H13FN2O2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6,11H2 |
InChI Key |
RNSIYUBRNIBIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
N-(3-aminopropyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can mimic the structure of natural substrates or inhibitors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular properties, and applications of N-(3-aminopropyl)-3-fluorobenzenesulfonamide and analogous sulfonamide derivatives:
Key Comparative Insights
Electronic and Steric Effects
- Fluorine vs. Chlorine/Methoxy Groups: The 3-fluoro substituent in the target compound is smaller and less lipophilic than the 5-fluoro-2-methoxy and 3-chlorophenyl groups in ’s compound.
- Nitro Group () : The 4-nitro substituent is strongly electron-withdrawing, increasing the acidity of the sulfonamide proton compared to the 3-fluoro group. This could enhance reactivity in metal coordination or chemical synthesis .
Propyl Chain Modifications
- Hydroxy and Trifluoromethyl Groups : Compounds with hydroxypropyl chains (e.g., ) may exhibit improved solubility due to hydrogen bonding. The trifluoromethyl group in ’s compound introduces significant lipophilicity and steric hindrance, likely impacting membrane permeability .
- Aminopropyl vs. Hydroxypropyl: The primary amine in the target compound and derivatives enables protonation at physiological pH, facilitating ionic interactions absent in hydroxypropyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
